molecular formula C8H4F4N2 B8741836 8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 628692-23-9

8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B8741836
Key on ui cas rn: 628692-23-9
M. Wt: 204.12 g/mol
InChI Key: OGTNSHRGRUJEIT-UHFFFAOYSA-N
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Patent
US07279580B2

Procedure details

A mixture of 2-chloro-3-fluoro-4-trifluoromethylpyridine (3.50 g, 17.5 mmol), benzophenone imine (3.50 g, 19.3 mmol), palladium(II) acetate (0.158 g, 0.70 mmol), caesium carbonate (8.00 g, 24.6 mmol) and BINAP (0.66 g, 1.05 mmol) was suspended in toluene (35 ml) and degassed with nitrogen for 1 h. The mixture was then heated at 115° C. for 18 h. The mixture was allowed to cool to ambient temperature, diluted with toluene (100 ml) and the organic phase was washed with water (100 ml) and brine (100 ml), dried over anhydrous sodium sulphate, filtered and evaporated to give an orange oil. The oil was dissolved in propan-2-ol (60 ml), 5N hydrochloric acid (10 ml) added and the mixture heated at 50° C. for 30 min. The mixture was cooled to ambient temperature and solid sodium hydrogencarbonate (7.14 g, 85 mmol) added portionwise over 10 min, followed by addition of chloroacetaldehyde (2.75 g, 35.08 mmol). On complete addition the mixture was heated at 95° C. for 24 h. The mixture was allowed to cool to ambient temperature, filtered through a glass microfibre filter paper, the solid washed with ethanol (30 ml) and the filtrate evaporated. The residue was diluted with ethyl acetate (200 ml) and extracted with 5N hydrochloric acid (2×75 ml). The organics were filtered and then washed with ethyl acetate (2×100 ml). The aqueous phase was then made basic by the addition of solid sodium hydrogen-carbonate and extracted with ethyl acetate (2×150 ml). The organics were washed with brine (100 ml), dried over anhydrous sodium sulphate, filtered and evaporated to give a brown oil. The oil was purified by flash column chromatography on silica eluting with dichloromethane on a gradient of methanol (0-2%). Collecting appropriate fractions gave 8-fluoro-7-trifluoromethylimidazo[1,2-α]pyridine (1.5 g, 42%) as a pale yellow solid: δH (360 MHz, CDCl3) 6.92 (1H, dd, J 7 and 7), 7.75 (1H, d, J 3), 7.80 (1H, d, J 3), 8.04 (1H, d, J 7).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.158 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
7.14 g
Type
reactant
Reaction Step Three
Quantity
2.75 g
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[C:6]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:4][N:3]=1.[C:13](=[NH:26])(C1C=CC=CC=1)[C:14]1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.Cl.C(=O)([O-])O.[Na+].ClCC=O>C1(C)C=CC=CC=1.CC(O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:8][C:7]1[C:2]2[N:3]([CH:14]=[CH:13][N:26]=2)[CH:4]=[CH:5][C:6]=1[C:9]([F:12])([F:11])[F:10] |f:2.3.4,7.8,12.13.14|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1F)C(F)(F)F
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
caesium carbonate
Quantity
8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.66 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
0.158 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7.14 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
2.75 g
Type
reactant
Smiles
ClCC=O
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with nitrogen for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
ADDITION
Type
ADDITION
Details
diluted with toluene (100 ml)
WASH
Type
WASH
Details
the organic phase was washed with water (100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 50° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
On complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 95° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through a glass microfibre
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
the solid washed with ethanol (30 ml)
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 5N hydrochloric acid (2×75 ml)
FILTRATION
Type
FILTRATION
Details
The organics were filtered
WASH
Type
WASH
Details
washed with ethyl acetate (2×100 ml)
ADDITION
Type
ADDITION
Details
The aqueous phase was then made basic by the addition of solid sodium hydrogen-carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 ml)
WASH
Type
WASH
Details
The organics were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash column chromatography on silica eluting with dichloromethane on a gradient of methanol (0-2%)
CUSTOM
Type
CUSTOM
Details
Collecting appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
FC=1C=2N(C=CC1C(F)(F)F)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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